molecular formula C15H30OS B12651961 3-(Dodecylthio)propionaldehyde CAS No. 38160-52-0

3-(Dodecylthio)propionaldehyde

Cat. No.: B12651961
CAS No.: 38160-52-0
M. Wt: 258.5 g/mol
InChI Key: OZHOOMFSHZDMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dodecylthio)propionaldehyde is an organic compound with the molecular formula C15H30OS. It is a derivative of propionaldehyde, where a dodecylthio group is attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodecylthio)propionaldehyde typically involves the reaction of propionaldehyde with dodecylthiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product. Techniques such as distillation and chromatography are commonly used for purification .

Chemical Reactions Analysis

Types of Reactions

3-(Dodecylthio)propionaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent such as tetrahydrofuran.

    Substitution: Substitution reactions involve the replacement of the dodecylthio group with other functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

3-(Dodecylthio)propionaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals, including surfactants and lubricants

Mechanism of Action

The mechanism of action of 3-(Dodecylthio)propionaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Propionaldehyde: A simpler aldehyde with the formula C3H6O.

    3-(Methylthio)propionaldehyde: Similar to 3-(Dodecylthio)propionaldehyde but with a methylthio group instead of a dodecylthio group.

Uniqueness

This compound is unique due to the presence of the long dodecylthio chain, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be effective .

Properties

CAS No.

38160-52-0

Molecular Formula

C15H30OS

Molecular Weight

258.5 g/mol

IUPAC Name

3-dodecylsulfanylpropanal

InChI

InChI=1S/C15H30OS/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h13H,2-12,14-15H2,1H3

InChI Key

OZHOOMFSHZDMMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.